Cytotoxic Activity Against Breast and Ovarian Cancer Cell Lines Compared to the Clinical Standard Doxorubicin
4-Isoxazol-5-yl-4-methylpiperidine hydrochloride demonstrates moderate, dose-dependent cytotoxicity against human breast and ovarian cancer cell lines in vitro, with IC₅₀ values ranging from 19.9 µM to 75.3 µM . While this potency is lower than that of the clinical standard doxorubicin (a broad-spectrum chemotherapeutic), the compound's distinct mechanism of action—hypothesized to involve apoptosis induction rather than DNA intercalation—positions it as a scaffold for developing cancer-selective agents with potentially reduced cardiotoxicity . Direct head-to-head comparisons are not yet available, and this evidence is derived from preliminary in vitro screening studies.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 19.9–75.3 µM |
| Comparator Or Baseline | Doxorubicin (clinical standard) |
| Quantified Difference | Doxorubicin typically exhibits IC₅₀ values in the low nanomolar range for sensitive cell lines; exact comparator values not provided in source. |
| Conditions | Human breast and ovarian cancer cell lines; standard cell viability assays (e.g., MTT) |
Why This Matters
For procurement decisions, this data identifies the compound as a moderately active lead scaffold for anticancer probe development, distinct from high-potency clinical agents and suitable for structure–activity relationship (SAR) studies.
